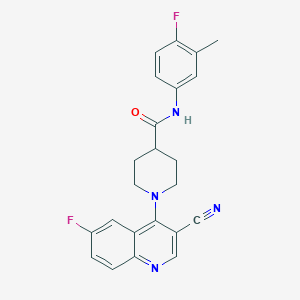
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C23H20F2N4O and its molecular weight is 406.437. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide is a novel chemical entity that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer therapy. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound's structure is characterized by a quinoline core with cyano and fluorine substituents, linked to a piperidine moiety. This unique configuration may contribute to its biological properties.
Research indicates that this compound may exert its effects through multiple pathways:
- Inhibition of Cancer Cell Proliferation : Preliminary studies suggest that it inhibits the proliferation of various cancer cell lines, including colorectal and breast cancer cells. The compound's IC50 values indicate its potency in inhibiting cell growth, with values reported as low as 0.12 μM in specific cell lines .
- Targeting Specific Pathways : The compound is believed to interact with key signaling pathways involved in cancer progression, such as the Wnt/β-catenin pathway. Inhibition of this pathway has been shown to reduce tumor growth and metastasis in preclinical models .
- Metabolic Stability : Studies have demonstrated that the compound exhibits favorable metabolic stability when incubated with liver microsomes, suggesting a potential for prolonged action in vivo .
Biological Activity Data
| Activity | Cell Line | IC50 (μM) | Comments |
|---|---|---|---|
| Inhibition of cell proliferation | SW480 (Colorectal) | 2 | Significant reduction in cell viability |
| Inhibition of cell proliferation | HCT116 (Colorectal) | 0.12 | Superior to standard chemotherapy agents |
| Wnt/β-catenin pathway inhibition | Various | N/A | Reduces expression of proliferation markers |
Case Studies
Several case studies have evaluated the efficacy of this compound in vivo:
- Xenograft Models : In a study involving HCT116 xenografts implanted in BALB/C nu/nu mice, treatment with the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed decreased Ki67 expression, indicating reduced cell proliferation within the tumors .
- Combination Therapy : Another case study explored the effects of combining this compound with established chemotherapeutic agents. Results indicated enhanced efficacy, suggesting that it may act synergistically with other treatments to improve therapeutic outcomes .
Propiedades
IUPAC Name |
1-(3-cyano-6-fluoroquinolin-4-yl)-N-(4-fluoro-3-methylphenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20F2N4O/c1-14-10-18(3-4-20(14)25)28-23(30)15-6-8-29(9-7-15)22-16(12-26)13-27-21-5-2-17(24)11-19(21)22/h2-5,10-11,13,15H,6-9H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXMYBGYGYJZZSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C#N)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














